N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,5-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Pyridazinone Compounds as Selective Cyclooxygenase Inhibitors
Pyridazinone compounds, structurally related to N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,5-dimethylbenzenesulfonamide, have been explored for their potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. These compounds, such as ABT-963, demonstrate high selectivity for COX-2 over COX-1, indicating their potential in treating inflammation and pain with minimal gastrointestinal side effects. The research highlights the compound's improved aqueous solubility and oral anti-inflammatory potency, presenting a promising avenue for the development of new anti-inflammatory agents (Asif, 2016).
Sulfonamide-based Medicinal Chemistry
Sulfonamides, including derivatives of the compound , have a broad spectrum of biological activities and have been the focus of medicinal chemistry research. These compounds have found applications as antimicrobial, anticancer, anti-inflammatory, and antiparasitic agents. The versatility and development value of sulfonamide derivatives in medicinal chemistry are significant, with ongoing research aiming to design new drug molecules that are potent, have a broad spectrum, and exhibit low toxicity. This reflects the compound's potential utility in diverse therapeutic areas (Shichao et al., 2016).
Antioxidant Capacity and Analytical Methods
Research on compounds with sulfonamide structures has also extended into the development of antioxidant capacity assays and analytical methods. For instance, the ABTS/PP decolorization assay is widely used to determine the antioxidant capacity of various substances, including those containing sulfonamide groups. This assay provides insights into the reaction pathways and the specific reactions contributing to the total antioxidant capacity, highlighting the utility of sulfonamide compounds in understanding antioxidant mechanisms and their potential therapeutic applications (Ilyasov et al., 2020).
特性
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-4-28(24,25)20-12-11-18(21-22-20)16-7-9-17(10-8-16)23-29(26,27)19-13-14(2)5-6-15(19)3/h5-13,23H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWBEOCJSNYJEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。